![molecular formula C24H18BrNO6 B11654998 Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654998.png)

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

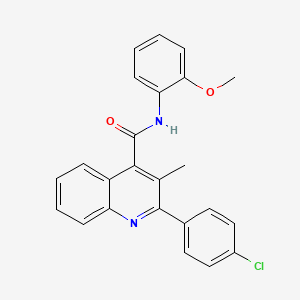

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H18BrNO6. This compound is notable for its unique structure, which includes a benzofuran core substituted with bromine, nitrophenyl, and phenyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step usually involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Reaktionstypen: Ethyl-6-Brom-5-[(4-Nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroverbindungen zu bilden.

Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden.

Substitution: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So ergibt beispielsweise die Oxidation der Nitrophenylgruppe Nitroverbindungen, während die Reduktion Aminoverbindungen erzeugt .

Wissenschaftliche Forschungsanwendungen

Ethyl-6-Brom-5-[(4-Nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.

Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancer Eigenschaften.

Medizin: Die Forschung untersucht derzeit sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten.

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-6-Brom-5-[(4-Nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrophenylgruppe kann Redoxreaktionen eingehen, was zur Bildung von reaktiven Sauerstoffspezies (ROS) führt, die Zellschäden verursachen können. Darüber hinaus kann die Verbindung mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und verschiedene biochemische Wege beeinflussen .

Ähnliche Verbindungen:

- Ethyl-6-Brom-2-methyl-5-[(4-Nitrophenyl)methoxy]-1-benzofuran-3-carboxylat

- 2-Brom-4-methyl-6-nitrophenol

Vergleich: Im Vergleich zu ähnlichen Verbindungen ist Ethyl-6-Brom-5-[(4-Nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylat aufgrund seines spezifischen Substitutionsschemas am Benzofuran-Kern einzigartig. Diese einzigartige Struktur verleiht ihm unterschiedliche chemische Eigenschaften und biologische Aktivitäten, was es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen macht .

Wirkmechanismus

The mechanism of action of Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

- 2-Bromo-4-methyl-6-nitrophenol

Comparison: Compared to similar compounds, Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel |

C24H18BrNO6 |

|---|---|

Molekulargewicht |

496.3 g/mol |

IUPAC-Name |

ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C24H18BrNO6/c1-2-30-24(27)22-18-12-21(31-14-15-8-10-17(11-9-15)26(28)29)19(25)13-20(18)32-23(22)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3 |

InChI-Schlüssel |

FXNLIYMCNBPQCJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)

![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)

![6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11654951.png)

![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)

![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654967.png)

![2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11654969.png)

![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)

![Propan-2-yl 4,5-dimethyl-2-{[(4-propylphenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11654977.png)

![(3-Chloro-1-benzothiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11654991.png)